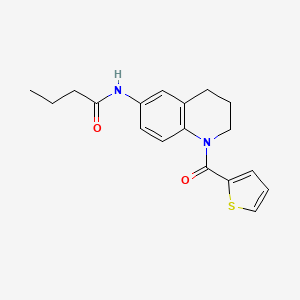

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-8-9-15-13(12-14)6-3-10-20(15)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDWNPBBQJAAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr reaction for the thiophene ring formation and subsequent coupling reactions to introduce the quinoline and butanamide groups. Optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-1,1-dioxide, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is . Its structure integrates a thiophene moiety with a butyramide functional group, which facilitates interactions with biological macromolecules.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in the development of new materials and as a ligand in coordination chemistry. The compound's unique structure allows for the exploration of novel synthetic pathways and the formation of derivatives with enhanced properties.

Biology

The compound is being investigated for its bioactive potential :

- Antimicrobial Activity : Preliminary studies suggest that similar thiophene derivatives exhibit effectiveness against various bacterial strains.

- Antitumor Properties : Structural analogs have been evaluated for their ability to inhibit tumor cell proliferation.

- Neuroprotective Effects : Some derivatives are being researched for potential applications in neurodegenerative disease models.

Medicine

Research indicates that this compound may have therapeutic applications:

- Anti-inflammatory and Analgesic Effects : Investigations into its mechanism of action reveal potential pathways for pain relief and inflammation reduction.

- Serotonin Receptor Interaction : The compound interacts with serotonin receptors, similar to other hallucinogenic compounds, which may lead to novel psychiatric therapies.

Industry

In industrial applications, this compound is explored for its use in:

- Organic Semiconductors : Its electronic properties may be harnessed for developing advanced materials.

- Light-emitting Diodes (OLEDs) : The unique structural features can contribute to the performance of OLEDs.

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to other thiophene and quinoline derivatives.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Neuroprotective Effects in Animal Models

In preclinical trials involving animal models of neurodegenerative diseases, this compound showed promising neuroprotective effects. Behavioral tests indicated improvements in cognitive function and reduced neuronal damage.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and quinoline derivatives, such as:

- Thiophene-2-carboxamide

- Quinoline-2-carboxylic acid

- N-(thiophene-2-carbonyl)quinoline

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. The compound combines a thiophene ring with a tetrahydroquinoline structure, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and structural comparisons with related compounds.

Structural Characteristics

The molecular formula of this compound is , and it possesses a unique structure that integrates a thiophene moiety and a butyramide functional group. The structure facilitates interactions with biological macromolecules, potentially influencing its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. Notably, the presence of the thiophene and tetrahydroquinoline rings is associated with:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Antitumor Properties : Structural analogs have been evaluated for their ability to inhibit tumor cell proliferation.

- Neuroprotective Effects : Some derivatives are being investigated for their potential in neurodegenerative disease models.

1. Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial effects. For instance, a study highlighted the antibacterial activity of thiophene-containing compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound Name | Activity | Reference |

|---|---|---|

| Thiophene Derivative A | MIC = 2.0 µM against S. aureus | |

| Thiophene Derivative B | Significant inhibition of E. faecalis growth |

2. Antitumor Activity

A series of tetrahydroquinoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One study reported that certain analogs could inhibit cell proliferation in the low micromolar range . The mechanism was attributed to the induction of apoptosis in cancer cells.

3. Neuroprotective Effects

Research into neuroprotective properties has indicated that related compounds can modulate neurotransmitter systems and exhibit protective effects against oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound likely involves its interaction with specific receptors or enzymes. The thiophene ring may facilitate binding to target proteins through π-stacking interactions or hydrogen bonding. Additionally, the butyramide group could enhance solubility and bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Thiophene and tetrahydroquinoline | Potent nNOS inhibitor |

| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Pyrazole ring | Antitumor activity |

| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |

This table illustrates how variations in structural features can lead to diverse biological activities.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide and related analogs? A: The compound is synthesized via a multi-step process involving:

Core structure formation : Coupling thiophene-2-carbonyl groups to the tetrahydroquinoline scaffold using reductive amination or nucleophilic substitution (e.g., with NaBH(OAc)₃ or HCl-mediated reactions) .

Amide bond formation : Reacting the intermediate with butyric acid derivatives (e.g., acyl chlorides) under anhydrous conditions (DMF or THF) .

Purification : Chromatography (silica gel or HPLC) and salt formation (e.g., dihydrochloride salts via HCl treatment in MeOH/CH₂Cl₂) to achieve >95% purity .

Advanced Synthesis Challenges

Q: How can low yields in the final coupling step (e.g., <10% yield) be addressed during synthesis? A: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Optimizing reaction conditions : Use of polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .

- Catalyst screening : Employ Pd-mediated cross-coupling or microwave-assisted synthesis to enhance efficiency .

- Intermediate purification : Pre-purify precursors (e.g., tert-butyl-protected amines) to reduce impurities .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

- ¹H NMR : Verify substituent integration (e.g., thiophene protons at δ 7.0–7.7 ppm, tetrahydroquinoline backbone at δ 1.4–3.3 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., MH⁺ peaks at m/z 357–360 for related analogs) .

- HPLC : Ensure >95% purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Advanced Analytical Challenges

Q: How can overlapping NMR signals in diastereomeric mixtures be resolved? A:

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Variable temperature (VT) NMR : Suppress signal broadening by cooling samples to –40°C .

- 2D NMR (COSY, NOESY) : Assign stereochemistry through cross-peak analysis .

Basic Biological Evaluation

Q: What assays are used to evaluate nitric oxide synthase (NOS) inhibition activity? A:

- Radiolabeled arginine conversion : Measure ³H-citrulline formation from ³H-arginine in recombinant human NOS isoforms (iNOS, eNOS, nNOS) .

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with Baculovirus-expressed enzymes in Sf9 cells .

Advanced Biological Selectivity

Q: How can selectivity for neuronal NOS (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms be improved? A:

- Structural modifications : Introduce fluorinated or methylaminoethyl groups (e.g., 8-fluoro substitution enhances nNOS selectivity by 50-fold) .

- Molecular docking : Optimize interactions with nNOS-specific residues (e.g., Trp₃₈₉) using CoMFA or pharmacophore models .

Structure-Activity Relationship (SAR)

Q: Which substituents on the tetrahydroquinoline scaffold most significantly impact NOS inhibition? A:

- Thiophene-2-carbonyl group : Critical for binding via π-π stacking with heme cofactors .

- Alkylamine side chains : Dimethylaminoethyl or piperidinyl groups improve potency (IC₅₀ < 100 nM) by enhancing solubility and target engagement .

- Fluorine substitution : At position 8 reduces off-target effects on eNOS .

Addressing Data Contradictions

Q: How should discrepancies between in vitro potency and cellular activity be resolved? A:

- Metabolic stability assays : Test compound degradation in hepatocyte models (e.g., human liver microsomes) .

- Membrane permeability : Use Caco-2 monolayers or PAMPA to assess passive diffusion .

- Off-target screening : Profile against cytochrome P450 isoforms to rule out interference .

Salt Formation and Stability

Q: What methods ensure reproducible dihydrochloride salt formation? A:

- Acid treatment : Add 1 M HCl to free base solutions in MeOH/CH₂Cl₂ (0°C, 10 min stirring) .

- Lyophilization : Remove solvents under reduced pressure and dry for 48 hours to prevent hygroscopicity .

- Stability testing : Monitor salt integrity via TGA/DSC to detect hydrate formation .

Fluorinated Analog Design

Q: What synthetic strategies enable selective fluorination of the tetrahydroquinoline core? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.